8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H21ClN6O3 and its molecular weight is 416.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
The creation and investigation of purine derivatives, such as the mentioned compound, have been a focus in the quest for novel pharmacological agents. Studies detail the synthesis of related compounds, exploring their potential as building blocks in drug discovery. For instance, research into 7,8-polymethylenepurine derivatives has shown their utility as precursors in the synthesis of compounds with potential antiviral and antihypertensive activities (Nilov et al., 1995). Similarly, exploration into imidazo[1,2-a]-s-triazine nucleosides has revealed a methodology for producing guanine, guanosine, and guanosine monophosphate analogues, demonstrating moderate antiviral activity against several viruses (Kim et al., 1978).
Biological Activity
The biological activities of purine derivatives are of significant interest due to their potential therapeutic applications. Research into 1-desazapurines, compounds structurally related to purines, highlights their relevance as pharmacophores in drug design, indicating the broad utility of such molecules in medicinal chemistry (Ostrovskyi et al., 2011). Additionally, studies on the synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have identified compounds with potential antidepressant agents, underscoring the therapeutic promise of purine analogues (Zagórska et al., 2016).
Antineoplastic Potential
The antineoplastic (anti-cancer) potential of imidazoacridinones, compounds related to the purine framework, has been investigated, with certain derivatives showing potent in vivo activity against leukemia, providing insights into the design of anti-cancer drugs based on purine analogues (Cholody et al., 1996).
Properties
IUPAC Name |
6-[2-(5-chloro-2-methoxyanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3/c1-11-10-26-15-16(23(2)19(28)24(3)17(15)27)22-18(26)25(11)8-7-21-13-9-12(20)5-6-14(13)29-4/h5-6,9-10,21H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMWEYUCUNDGJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=C(C=CC(=C4)Cl)OC)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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